Cas no 901229-04-7 (3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline)

3-(4-Bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with bromophenyl, chlorophenyl, and methyl substituents. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of halogenated aromatic groups enhances its utility in cross-coupling reactions, enabling further functionalization. The compound's rigid fused-ring system contributes to its potential as a scaffold for drug discovery, particularly in targeting receptor interactions. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic applications. This compound is suited for research in pharmaceuticals and materials science, where precise molecular architecture is critical.
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline structure
901229-04-7 structure
Product Name:3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline
CAS No:901229-04-7
MF:C23H15BrClN3
MW:448.742303133011
CID:6013905
PubChem ID:20852906
Update Time:2025-09-22

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline
    • 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
    • 901229-04-7
    • AKOS001804923
    • F3407-1636
    • 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C23H15BrClN3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3
    • InChI Key: GVEBYLVNLIKXEA-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=CC=2)C2N(C3=CC=CC=C3Cl)N=C(C3=CC=C(Br)C=C3)C=2C=1

Computed Properties

  • Exact Mass: 447.01379g/mol
  • Monoisotopic Mass: 447.01379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 30.7Ų

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo4,3-cquinoline

Comprehensive Overview of 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901229-04-7)

The compound 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901229-04-7) is a heterocyclic organic molecule with significant potential in pharmaceutical research and material science. Its unique structure, featuring a pyrazoloquinoline core substituted with bromophenyl and chlorophenyl groups, makes it a subject of interest for drug discovery and biochemical applications. Researchers are increasingly exploring its biological activity, particularly in kinase inhibition and receptor modulation, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for novel quinoline derivatives has surged due to their versatile pharmacological properties. The 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline stands out for its potential in cancer research, a hot topic in biomedical science. Studies suggest its role in apoptosis induction and cell cycle arrest, which are critical mechanisms in oncology drug development. This aligns with frequent search queries like "quinoline-based anticancer agents" and "pyrazoloquinoline derivatives in medicine," reflecting public and academic interest.

The synthetic pathway of this compound involves multi-step organic reactions, including cyclization and cross-coupling techniques. Its structural complexity and functional group diversity make it a valuable candidate for structure-activity relationship (SAR) studies. Researchers often search for "synthesis of bromophenyl-substituted quinolines" or "chlorophenyl modifications in heterocycles," highlighting the need for detailed methodological insights. The compound’s solubility and stability under physiological conditions are also key areas of investigation, addressing common questions about its bioavailability and formulation challenges.

Beyond pharmaceutical applications, 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has garnered attention in materials chemistry. Its conjugated π-system and electron-withdrawing groups suggest utility in organic electronics, such as OLEDs and photovoltaic devices. This resonates with trending searches like "quinoline derivatives in optoelectronics" and "halogenated heterocycles for energy applications." The compound’s luminescent properties and charge transport characteristics are under active exploration, bridging gaps between chemical synthesis and device engineering.

Quality control and analytical characterization of CAS No. 901229-04-7 are critical for ensuring reproducibility in research. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity. Frequent queries such as "analytical methods for pyrazoloquinoline compounds" underscore the importance of robust quality assurance protocols. Additionally, the compound’s storage conditions and handling precautions are often discussed in laboratory safety forums, reflecting practical concerns in its usage.

In summary, 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline represents a multifunctional chemical entity with broad relevance in life sciences and advanced materials. Its mechanistic versatility and structural adaptability position it as a promising candidate for future innovations. By addressing high-interest topics like "quinoline drug design" and "heterocyclic materials for sustainability," this overview aims to enhance visibility while providing a technically rigorous and reader-friendly resource.

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